

A Technical Guide to Commercial Sources and Applications of Fmoc-L-Biphenylalanine

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Compound of Interest

Compound Name: *L-Biphenylalanine*

Cat. No.: B555396

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources for Fmoc-**L-Biphenylalanine**, a key building block in peptide synthesis. The guide details product specifications from various suppliers, outlines a general experimental protocol for its primary application, and discusses its role in drug discovery and development.

Commercial Availability and Product Specifications

Fmoc-**L-Biphenylalanine** (CAS Number: 199110-64-0) is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its biphenyl side chain offers unique steric and hydrophobic properties, making it a valuable tool for designing peptides with enhanced biological activity and stability. Several chemical suppliers offer this compound with varying purity levels and in different quantities. A summary of offerings from prominent vendors is presented below.

| Supplier | Catalog Number | Purity | Molecular Weight (g/mol) | Available Quantities |
|--------------------------|----------------|-----------------------------|----------------------------|----------------------|
| Thermo Fisher Scientific | H52002.06 | 95% | 463.52 | 5 g |
| Chem-Impex | 01685 | ≥ 98% (HPLC) | 463.52 | 1 g, 5 g, 25 g |
| Biosynth | FF47982 | Not Specified | 463.52 g/mol | Not Specified |
| ChemicalBook | CB6388137 | ≥ 99% (HPLC, Chiral purity) | 463.52 | Inquire for pricing |
| abcr GmbH | AB165684 | 95% | Not Specified | Not Specified |
| MedchemExpress | HY-79106 | 99.90% | Not Specified | 1 g, 5 g |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-**L-Biphenylalanine** is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The Fmoc protecting group on the alpha-amino function is base-labile, allowing for its removal under mild conditions, which preserves the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[3] The incorporation of **L-Biphenylalanine** into a peptide sequence can significantly influence its conformation, receptor binding affinity, and pharmacokinetic properties.[3]

General Experimental Protocol for Fmoc-SPPS

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating Fmoc-**L-Biphenylalanine**. This process is often automated in modern peptide synthesizers.[4]

1. Resin Swelling:

- The solid support resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) or

dichloromethane (DCM) in a reaction vessel.[2]

2. First Amino Acid Coupling (Loading):

- The C-terminal Fmoc-protected amino acid is coupled to the resin. For subsequent steps involving Fmoc-**L-Biphenylalanine**, this initial amino acid would be different.

3. Deprotection:

- The Fmoc group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF for 15-30 minutes.[2] This exposes the free amino group for the next coupling step. The resin is then washed thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

4. Amino Acid Activation and Coupling:

- The carboxyl group of the incoming Fmoc-**L-Biphenylalanine** is activated using a coupling reagent. Common activating agents include HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-Diisopropylethylamine (DIEA).[5]
- The activated Fmoc-**L-Biphenylalanine** solution is added to the resin with the free amino group, and the mixture is agitated for 1-2 hours to allow for peptide bond formation.

5. Washing:

- The resin is washed extensively with DMF to remove unreacted amino acid and coupling reagents.

6. Repeat Cycle:

- Steps 3-5 are repeated for each subsequent amino acid in the desired peptide sequence.

7. Cleavage and Deprotection:

- Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating

the resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions.

8. Peptide Precipitation and Purification:

- The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then lyophilized.
- The crude peptide is purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).

9. Analysis:

- The identity and purity of the final peptide are confirmed by analytical techniques such as mass spectrometry and analytical HPLC.

Signaling Pathways and Drug Development

Direct involvement of the synthetic amino acid derivative Fmoc-**L-Biphenylalanine** in specific cellular signaling pathways has not been described in the scientific literature. Its role is indirect, as a structural component of synthetic peptides designed to interact with biological targets. The introduction of the biphenylalanine residue can enhance the binding affinity and specificity of a peptide for its target receptor or enzyme, thereby modulating a particular signaling pathway.^[6]

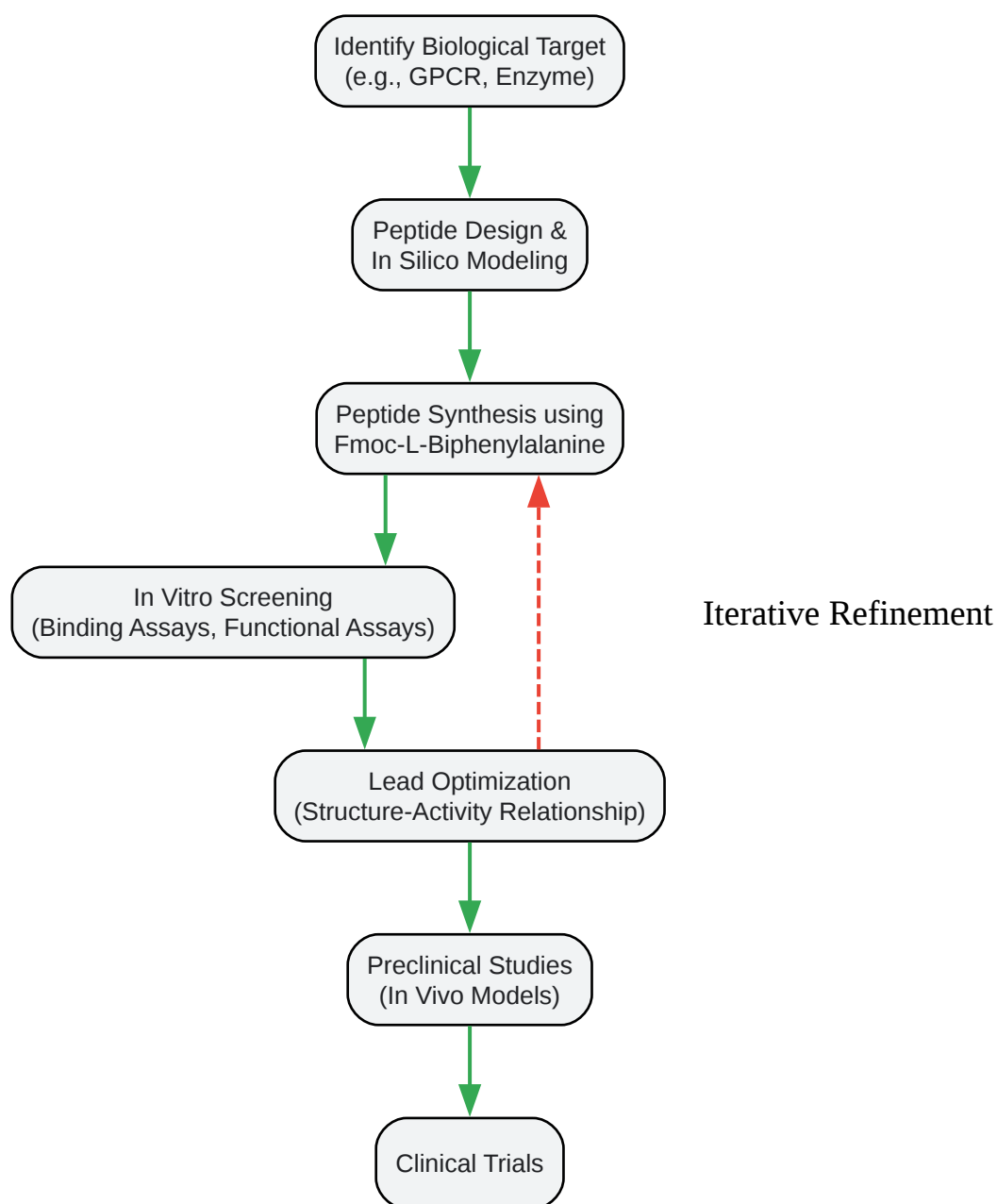
For example, peptides incorporating **L-Biphenylalanine** can be designed as agonists or antagonists of G-protein coupled receptors (GPCRs), ion channels, or as enzyme inhibitors. The bulky and hydrophobic biphenyl side chain can make crucial contacts within the binding pocket of a target protein, leading to a more potent biological response. Therefore, the logical relationship in a drug discovery context is the targeted design of a peptide, its synthesis using building blocks like Fmoc-**L-Biphenylalanine**, and the subsequent modulation of a disease-relevant signaling pathway by the final peptide product.

Visualizations



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-L-Biphenylalanine.



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Caption: Logical workflow for peptide-based drug discovery utilizing non-natural amino acids like **L-Biphenylalanine**.

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